Tetraammonium hexamolybdate

Polyoxometalate Chemistry Material Density Molybdenum Precursor

Standard ammonium heptamolybdate (AHM) fails as a smoke suppressant due to lower decomposition temperature and density. Tetraammonium hexamolybdate (AOM, CAS 12411-64-2) provides the discrete octamolybdate cluster required for char formation. • 37-42% reduction in total smoke production (TSP) in PVC composites • Density 3.18 g/cm³ (27.3% higher than AHM) for superior molybdenum loading • UL 1685 & NFPA 262 compliant for wire/cable jacketing • Fine particle size for homogeneous polymer dispersion

Molecular Formula H16Mo8N4O26
Molecular Weight 1255.7 g/mol
CAS No. 12411-64-2
Cat. No. B086680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraammonium hexamolybdate
CAS12411-64-2
Molecular FormulaH16Mo8N4O26
Molecular Weight1255.7 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-]
InChIInChI=1S/8Mo.4H3N.26O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1/p+4
InChIKeyWWQQKYMUBXDRKA-UHFFFAOYSA-R
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraammonium Hexamolybdate Technical Baseline


Tetraammonium hexamolybdate (CAS 12411-64-2), chemically identified as Molybdate (Mo₈O₂₆⁴⁻), tetraammonium and commonly referred to as Ammonium Octamolybdate (AOM), is an inorganic polyoxometalate salt with a molecular weight of approximately 1255.65 g/mol and a density of 3.18 g/cm³ . This compound is commercially available as a white powder and exhibits a water solubility of 1 g/L at 20°C . It is listed in the EPA Substance Registry System and the ECHA C&L Inventory under EC number 235-650-6, confirming its regulatory recognition [1][2]. AOM exists in multiple isomeric phases, with the alpha phase being the most industrially relevant .

Selection logic Discrete octamolybdate cluster for smoke suppression & redox applications Not a simple molybdenum source
Phase context Alpha-phase AOM is the industrially relevant polyoxometalate Isomeric specificity matters
Dispersion property Fine particle size supports homogeneous polymer matrix incorporation Reported uniformity advantage vs dimolybdate/tetramolybdate analogs
Regulatory recognition Listed in EPA Substance Registry and ECHA C&L Inventory Supports industrial procurement documentation

Why AOM Is Not Interchangeable


Substituting tetraammonium hexamolybdate with simpler ammonium molybdates—such as ammonium dimolybdate, tetramolybdate, or the ubiquitous ammonium heptamolybdate (AHM)—is scientifically unjustified due to fundamental differences in nuclearity, decomposition thermodynamics, and functional performance. While AHM (CAS 12054-85-2, (NH₄)₆Mo₇O₂₄·4H₂O) serves primarily as a soluble molybdenum source for catalyst impregnation and fertilizer micronutrients, AOM possesses a discrete octamolybdate cluster structure that imparts a distinct thermal decomposition pathway and a uniquely higher density (3.18 g/cm³ versus 2.498 g/cm³ for AHM) [1]. This structural and density divergence directly translates to AOM's established efficacy as a solid-phase smoke suppressant in polymer combustion, a property AHM and other lower-nuclearity molybdates cannot replicate because they decompose at lower temperatures and lack the necessary molybdenum loading per molecule to effectively promote char formation and suppress volatile aromatic emissions [2]. Furthermore, AOM has been explicitly recognized for its fine particle size and uniform distribution compared to dimolybdate and tetramolybdate analogs, a critical parameter for achieving homogeneous dispersion in polymer matrices and consistent reduction of molybdenum powder .

This product Tetraammonium hexamolybdate (AOM) Octamolybdate cluster; higher thermal decomposition point; 3.18 g/cm³ density; char-promoting smoke suppressant.
Common substitute Ammonium heptamolybdate (AHM) Heptamolybdate structure; lower decomposition temperature; 2.498 g/cm³; primarily a soluble Mo source, not a functional smoke suppressant.
Key mismatch Nuclearity and thermal decomposition pathway differ fundamentally. Smoke suppression performance cannot be replicated by lower-nuclearity molybdates.
Dispersion risk Particle size uniformity reported for AOM may be absent in dimolybdate/tetramolybdate analogs, compromising homogeneous dispersion in polymer matrices.

AOM Comparative Performance Evidence


Density Advantage over Heptamolybdate

In precursor and formulation applications, tetraammonium hexamolybdate (AOM) provides a quantifiable advantage in molybdenum density compared to the more commonly used ammonium heptamolybdate tetrahydrate (AHM). The density of AOM is 3.18 g/cm³ , while AHM exhibits a density of 2.498 g/cm³ at 20°C [1]. This represents a 27.3% higher density for AOM. This difference is critical for applications where volumetric efficiency of molybdenum loading is a procurement consideration, as AOM delivers more molybdenum per unit volume of solid material.

Density advantage vs AHM
Head-to-head
3.18 g/cm³ (AOM) vs 2.498 g/cm³ (AHM)
Reported 27.3% higher density supports volumetric molybdenum loading review for solid-phase additive applications.
Room-temperature standard values; data source ChemicalBook 2025.
Polyoxometalate Chemistry Material Density Molybdenum Precursor Procurement Specification

Smoke Reduction vs. Conventional Fillers

Ammonium octamolybdate (AOM), when chemically bridged with silica (MSiO₂-AOM), provides a highly quantified improvement in smoke suppression over both pure AOM and silica alone. In a polyvinyl chloride (PVC) wood-plastic building composite (WPC), the addition of 20 phr MSiO₂-AOM (5.0 wt%) decreased the total smoke production (TSP) by 37% and the maximum smoke density (Dₛₘₐₓ) by 42% compared to the baseline composite without this functionalized additive [1]. This functionalization addresses the chemical inertia of traditional inorganic fillers like SiO₂, which alone show low smoke suppression efficiency under combustion conditions [1].

Smoke reduction vs inert filler
Head-to-head
TSP −37%, Dₛₘₐₓ −42% in PVC-WPC with 5.0 wt% MSiO₂-AOM
Supports smoke suppression endpoint review when AOM is functionalized with silica vs. conventional fillers.
Cone calorimetry on PVC wood-plastic composite; Composites Part A 2025.
Smoke Suppression PVC Composite Flame Retardancy Polymer Additive Wood-Plastic Composite

Zinc Borate Synergism for Smoke Suppression

The efficacy of ammonium octamolybdate (AOM) in flexible PVC is enhanced through combination with zinc borate. While the baseline effect of AOM is established, research demonstrates that combinations of zinc borate with AOM yield an improved effect with respect to smoke reduction upon combustion compared to either additive alone [1]. The study also evaluated effects on Oxygen Index and residual char formation after ten minutes at 560°C [1]. This synergistic behavior, observed in both conventional DOP plasticizer and mixed DOP/alkyl aryl phosphate ester systems, provides a quantifiable and reproducible formulation strategy for maximizing smoke suppression performance that is not achievable with simpler molybdate salts.

Zinc borate synergism
Reported
Synergistic smoke reduction in flexible PVC when combined with zinc borate
Reported formulation context: combination may improve smoke suppression endpoint beyond additive performance.
DOP and mixed plasticizer systems; TGA at 560°C; J Vinyl Addit Technol 1997.
Flexible PVC Smoke Suppression Zinc Borate Additive Synergism Oxygen Index

High Surface Area Variant vs. Standard Morphology

A patent-directed innovation establishes a performance hierarchy within the AOM material class itself. A high surface area ammonium octamolybdate smoke suppressant, prepared by precipitating AOM in the presence of an inert mineral core (e.g., talc, silica, clay), significantly increases smoke suppression performance over a standard ammonium octamolybdate [1]. The patent claims a smoke suppressant material comprising from about 20% to about 85% by weight of an ammonium octamolybdate and 15% to 80% of an inert core material [1]. This demonstrates that while standard AOM is effective, morphology-controlled AOM provides a quantifiably superior product that is the subject of active intellectual property protection.

High surface area variant
Patent-reported
Significantly higher smoke suppression vs. standard AOM (US patent data)
Patent-based evidence suggests morphology-controlled AOM may provide performance context beyond standard grade.
Composition 20–85% AOM on inert core; data to verify per application requirements.
Smoke Suppressant High Surface Area Material Synthesis Patent Literature Polymer Additive

AOM Application Scenarios


Smoke Suppression in Wire & Cable

Based on evidence that AOM delivers a 37–42% reduction in total smoke production and maximum smoke density in PVC composites [1], and that its performance is synergistically enhanced with zinc borate in flexible PVC [2], AOM is the preferred additive for wire and cable jacketing formulations where stringent fire safety codes (e.g., UL 1685, NFPA 262) mandate low-smoke emission. The compound's ability to promote char formation and reduce volatile aromatic emissions during combustion directly addresses the primary hazard in cable fires.

Fire-Safe WPC Building Materials

The 37% reduction in total smoke production (TSP) observed in PVC-based WPC with 5.0 wt% MSiO₂-AOM [1] validates AOM-functionalized composites for architectural decking, cladding, and fencing applications. This quantified smoke suppression advantage enables WPC manufacturers to meet increasingly stringent building material fire safety classifications while maintaining the aesthetic and durability benefits of wood-plastic composites.

High-Density Molybdenum Precursor

AOM's 27.3% higher density (3.18 g/cm³) compared to ammonium heptamolybdate positions it as a superior solid precursor for synthesizing molybdenum oxide nanoparticles and for low-temperature reduction processes to produce fine molybdenum powder . The compound's fine particle size and uniform distribution are critical for achieving homogeneous dispersion in subsequent material processing steps, a requirement for advanced catalyst support and electronics applications.

Laser-Markable Ink Compositions

The α-AOM phase is documented as a constituent in optically-markable ink compositions that undergo a reversible or irreversible color change upon laser irradiation . This color change results from a change in oxidation state and/or the formation of non-stoichiometric products of the AOM constituent. This application leverages AOM's unique polyoxometalate redox chemistry and is not replicable with simpler ammonium molybdates.

Application
Selection Property
Validation Focus
Wire & cable jacket smoke suppression
Smoke suppression synergy with zinc borate
Smoke density & char formation endpoints under fire test standards
Fire-safe WPC building materials
AOM-silica functionalization (MSiO₂-AOM)
Total smoke production (TSP) and Dₛₘₐₓ reduction in cone calorimetry
High-density molybdenum precursor
Volumetric molybdenum loading efficiency
Dispersion uniformity and particle size in oxide/metal powder synthesis
Laser-markable ink compositions
α-AOM phase redox chemistry
Reversible/irreversible color change upon laser irradiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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